Chlorcyclizine dihydrochloride
Overview
Description
Chlorcyclizine dihydrochloride is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it possesses local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorcyclizine dihydrochloride involves several steps. One efficient route starts with (4-chlorophenyl)(phenyl)methanone, which undergoes reduction with sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol. This intermediate is then treated with hydrochloric acid in the presence of calcium chloride to yield 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this compound reacts with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to produce chlorcyclizine .
Industrial Production Methods
For industrial production, a three-step process is commonly used. First, 4-chlorodiphenylmethane is brominated to form a brominated product. This product then undergoes alkylation with N-methyl piperazine, followed by acidification and salt formation to yield crude chlorcyclizine hydrochloride. The crude product is then refined and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorcyclizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can produce demethylated metabolites.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine for halogenation reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Norchlorcyclizine.
Substitution: Brominated derivatives.
Scientific Research Applications
Chlorcyclizine dihydrochloride has been studied for various scientific research applications:
Chemistry: Used as a model compound in the synthesis of other phenylpiperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential as an anti-inflammatory agent.
Industry: Utilized in the formulation of anti-allergic medications and as an antiemetic in veterinary medicine.
Mechanism of Action
Chlorcyclizine dihydrochloride exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic properties contribute to its antiemetic effects by depressing labyrinth excitability and vestibular stimulation .
Comparison with Similar Compounds
Similar Compounds
Cyclizine: Another piperazine-derivative antihistamine used for motion sickness and vertigo.
Meclizine: Similar to cyclizine, used for motion sickness and vertigo.
Homochlorcyclizine: A derivative with similar antihistamine properties.
Uniqueness
Chlorcyclizine dihydrochloride is unique due to its combination of antihistamine, anticholinergic, and antiserotonergic properties. This makes it effective not only for treating allergy symptoms but also for providing local anesthetic effects and preventing nausea and vomiting .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBQACKYGHXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926270 | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-71-5 | |
Record name | Chlorcyclizine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORCYCLIZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.